Anti-Toxoplasma gondii Potency: Hydroquinine (DHQ) vs. Clinical Standard-of-Care Drugs Sulfadiazine and Pyrimethamine
In a direct head-to-head in vitro study, dihydroquinine (DHQ) inhibited T. gondii tachyzoite growth with IC₅₀ values of 63 nM (24 h), 68 nM (48 h), and 1.37 nM (72 h). Under identical conditions, the gold-standard drugs sulfadiazine (SZ) yielded IC₅₀ values of 1.29, 1.55, and 0.95 µM, and pyrimethamine (PY) yielded 3.19, 3.52, and 2.42 µM, respectively [1]. DHQ thus exhibited approximately 20- to 690-fold greater potency than sulfadiazine and 50- to 1,770-fold greater potency than pyrimethamine at the corresponding time points. The selectivity index (SI) for DHQ was 149–357 fold (fibroblast cells), compared to 24-fold for PY and 143-fold for SZ, indicating substantially lower host-cell cytotoxicity relative to antiparasitic efficacy [1].
| Evidence Dimension | In vitro anti-T. gondii tachyzoite growth inhibition (IC₅₀) and selectivity index |
|---|---|
| Target Compound Data | DHQ IC₅₀: 63 nM (24 h), 68 nM (48 h), 1.37 nM (72 h); SI: 149–357 fold |
| Comparator Or Baseline | Sulfadiazine IC₅₀: 1.29 µM (24 h), 1.55 µM (48 h), 0.95 µM (72 h); SI: 143 fold. Pyrimethamine IC₅₀: 3.19 µM (24 h), 3.52 µM (48 h), 2.42 µM (72 h); SI: 24 fold |
| Quantified Difference | DHQ 20–690× more potent than SZ; 50–1,770× more potent than PY; SI 6.2–14.9× higher than PY, 1.04–2.5× higher than SZ |
| Conditions | T. gondii RH-YFP tachyzoites; human fibroblast host cells; 24, 48, 72 h incubation; n=3 |
Why This Matters
For researchers developing next-generation anti-Toxoplasma therapies, hydroquinine hydrochloride offers a quantitatively superior potency and safety margin over the existing clinical standard-of-care agents, justifying its selection as a lead scaffold or reference compound.
- [1] Huffman AM, Ayariga JA, Napier A, Robertson BK, Abugri DA. Inhibition of Toxoplasma gondii Growth by Dihydroquinine and Its Mechanisms of Action. Front Cell Infect Microbiol. 2022;12:852889. doi:10.3389/fcimb.2022.852889. View Source
